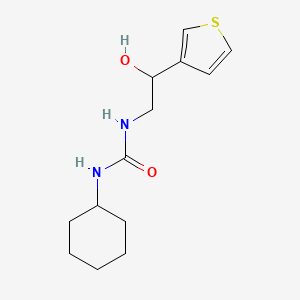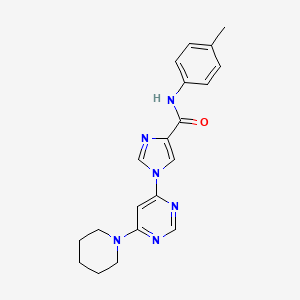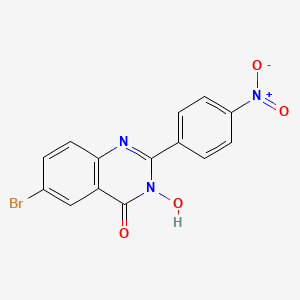![molecular formula C22H22N2O3S B2608600 {4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358581-47-1](/img/structure/B2608600.png)
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone, also known as QL-XII-47, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies related to biochemistry and pharmacology.
科学的研究の応用
1. Synthesis and Structural Analysis
Research on compounds with similar structural motifs often focuses on their synthesis and the subsequent analysis of their structural properties. For example, the synthesis of heterocyclic compounds through condensation reactions demonstrates the utility of these methods in creating complex molecules with potential biological activity. The detailed crystal structure analysis provides insights into their molecular conformation and potential reactivity patterns (Wang et al., 2010).
2. Chemical Reactions and Mechanisms
Understanding the reactivity and interaction of such compounds with other chemical entities is crucial for developing new synthetic methodologies. For instance, the study of desulfonylative condensation reactions offers a pathway to synthesize azaaryl aurones and flavones, showcasing the compound's role in facilitating complex chemical transformations (Chang et al., 2018).
3. Material Science Applications
Compounds with sulfonyl and quinolyl groups have shown promise in the development of advanced materials. For example, the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes highlight the potential use of similar compounds in creating materials with high hydroxide conductivity and alkaline stability, crucial for fuel cell technology (Shi et al., 2017).
4. Potential Therapeutic Applications
While direct research on "{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone" for therapeutic applications is limited, related compounds have been explored for their biological activity. For example, the synthesis of oxime derivatives and their evaluation for antimicrobial activity indicate the potential for discovering new therapeutic agents (Mallesha & Mohana, 2014).
作用機序
Target of Action
The primary targets of a compound like “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would likely be specific proteins or enzymes within cells. These targets are typically identified through experimental studies such as binding assays or through computational methods like molecular docking .
Mode of Action
The compound “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target protein or enzyme .
Biochemical Pathways
The compound “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” could potentially affect various biochemical pathways depending on its specific targets. For example, if the compound targets a protein involved in the WNT/β-catenin pathway, it could affect cellular functions regulated by this pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would depend on factors such as its chemical structure, solubility, and stability . These properties influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone”. For example, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and its targets .
特性
IUPAC Name |
[4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-11-16(2)13-17(12-15)28(26,27)21-18-7-3-4-8-20(18)23-14-19(21)22(25)24-9-5-6-10-24/h3-4,7-8,11-14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZJCCZYHATOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/no-structure.png)





![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)